molecular formula C7H12N2 B2825824 4-(2-Methylpropyl)-1H-pyrazole CAS No. 73123-49-6

4-(2-Methylpropyl)-1H-pyrazole

Cat. No.: B2825824
CAS No.: 73123-49-6
M. Wt: 124.187
InChI Key: NKYDATLMFPYEJM-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features a 2-methylpropyl group attached to the fourth position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Scientific Research Applications

4-(2-Methylpropyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropyl)-1H-pyrazole typically involves the cyclization of hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 2-methylpropylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of pyrazole N-oxides.

    Reduction: Reduction of this compound can yield various hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

    4-Isopropyl-1H-pyrazole: Similar structure but with an isopropyl group instead of a 2-methylpropyl group.

    4-Butyl-1H-pyrazole: Features a butyl group at the fourth position.

    4-Phenyl-1H-pyrazole: Contains a phenyl group at the fourth position.

Uniqueness: 4-(2-Methylpropyl)-1H-pyrazole is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity compared to other pyrazole derivatives.

Properties

IUPAC Name

4-(2-methylpropyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)3-7-4-8-9-5-7/h4-6H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYDATLMFPYEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73123-49-6
Record name 4-(2-methylpropyl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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